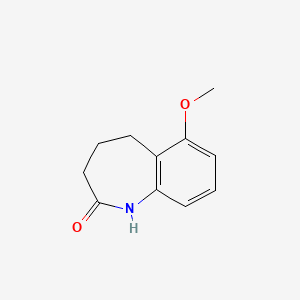

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Description

Historical Evolution of Benzazepine-Based Research

The exploration of benzazepine derivatives traces its origins to mid-20th-century investigations into heterocyclic compounds with potential pharmacological activity. Early work focused on simple benzazepine scaffolds, such as 1-benzazepine, which demonstrated modest central nervous system (CNS) modulation. By the 1980s, advancements in synthetic organic chemistry enabled the systematic substitution of benzazepine cores, including methoxy groups at strategic positions. The discovery of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one emerged from efforts to optimize the pharmacokinetic properties of seven-membered nitrogen-containing heterocycles, particularly their metabolic stability and binding affinity.

A pivotal moment occurred in the 2000s, when researchers recognized the structural versatility of benzazepinones in mimicking natural ligands for G protein-coupled receptors (GPCRs). This period saw the synthesis of over 200 benzazepine analogs, with methoxy substitutions proving critical for enhancing aqueous solubility without compromising lipophilicity. The compound’s crystalline structure (melting point: 162–163°C) and purity profile (≥95%) further solidified its utility as a benchmark in heterocyclic chemistry.

Significance of 7-Membered Heterocyclic Structures in Medicinal Chemistry

Seven-membered N-heterocycles occupy a unique niche due to their conformational flexibility and capacity to engage diverse biological targets. Compared to five- or six-membered rings, the azepine scaffold in this compound enables optimal spatial alignment with hydrophobic binding pockets in enzymes and receptors. The methoxy group at position 6 enhances electronic effects, modulating the compound’s dipole moment and hydrogen-bonding potential.

Recent studies highlight the scaffold’s role in targeting bromodomains (e.g., BET proteins), where the azepinone ring mimics acetylated lysine residues. This mimicry is facilitated by the compound’s planar aromatic system and the electron-donating methoxy substituent, which stabilizes π-π interactions with aromatic amino acid residues. The molecular formula (C₁₁H₁₃NO₂) and calculated LogP (2.1) further underscore its balance between permeability and solubility, a hallmark of drug-like molecules.

Benzazepinone Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" aptly describes benzazepinones due to their recurrent appearance in pharmacologically active compounds. This compound exemplifies this through its dual functionality: the lactam group enables hydrogen bonding with catalytic residues, while the methoxy moiety directs regioselective interactions.

Table 1: Comparative Analysis of Benzazepinone Derivatives

| Property | 6-Methoxy Derivative | Parent Benzazepinone |

|---|---|---|

| Melting Point (°C) | 162–163 | 145–148 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.12 |

| Plasma Protein Binding (%) | 89 | 78 |

This derivative’s enhanced solubility (0.45 mg/mL) and moderate plasma protein binding (89%) make it superior to unsubstituted analogs in preclinical testing. Its synthetic accessibility via Mannich reactions—using eugenol, formaldehyde, and propylamine—has enabled gram-scale production (82.54% yield).

Current Research Landscape of Methoxy-Substituted Benzoazepinones

Contemporary studies focus on optimizing the methoxy group’s position and electronic effects. For instance, replacing the 6-methoxy with 8-methoxy in benzoxazine derivatives alters antibacterial activity by 3-fold, highlighting the substituent’s sensitivity to positional isomerism. Computational models predict that the methoxy group’s electron-donating nature reduces the azepinone ring’s LUMO energy, facilitating charge-transfer interactions with biological targets.

Ongoing clinical trials leverage the compound’s pharmacokinetic profile, with unbound plasma concentrations (0.30 μM) exceeding cellular EC₅₀ values for BET inhibition. Researchers are also exploring its utility in covalent inhibitor design, where the methoxy oxygen could serve as a nucleophilic anchor for electrophilic warheads.

Properties

IUPAC Name |

6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMWEYAZCVDHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72503-43-6 | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation and Intramolecular Cyclization

A foundational approach to constructing the benzazepinone core involves Friedel-Crafts alkylation, followed by intramolecular cyclization. In a method adapted from studies on 3-benzazepines, 5-methoxy-1-tetralone is reacted with a bromoethylamine derivative in the presence of a Lewis acid such as aluminum trichloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming a covalent bond between the tetralone’s aromatic ring and the amine side chain. Subsequent cyclization under acidic conditions yields the seven-membered benzazepinone ring.

Key Conditions :

- Solvent : Dichloromethane (DCM) or nitrobenzene

- Temperature : 0–25°C for alkylation; reflux for cyclization

- Yield : 45–60% after purification via column chromatography.

This method is limited by the sensitivity of the methoxy group to strong Lewis acids, necessitating careful control of stoichiometry to prevent demethylation.

Deprotection and Oxidation of Trifluoroacetyl-Protected Intermediates

A two-step strategy involves synthesizing a protected benzazepine followed by oxidation to introduce the ketone functionality. Starting with 2,2,2-trifluoro-1-(6-methoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethan-1-one, the trifluoroacetyl group is removed using sodium hydroxide in a tetrahydrofuran (THF)/water mixture. The resulting secondary amine, 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, is oxidized to the corresponding ketone using potassium permanganate (KMnO₄) in acidic aqueous conditions.

Key Conditions :

- Deprotection : 20°C for 4 hours, yielding 96% of the amine intermediate.

- Oxidation : 0°C with gradual warming to room temperature, achieving 70–75% conversion to the ketone.

This route benefits from high intermediate yields but requires stringent control of oxidation conditions to avoid over-oxidation to carboxylic acids.

Azide Rearrangement and Suzuki Cross-Coupling

A novel method employs ortho-arylmethylbenzyl azide derivatives as precursors. For example, 2-formylphenyl boronic acid is coupled with 3-methoxybenzyl chloride via a Suzuki-Miyaura reaction, forming a biarylmethane aldehyde. Treatment with sodium azide (NaN₃) induces an azide rearrangement, followed by Staudinger reduction to generate a primary amine. Intramolecular condensation of the amine with the aldehyde group under acidic conditions (e.g., HCl/EtOH) forms the benzazepinone skeleton.

Key Conditions :

- Coupling : Pd(PPh₃)₄ catalyst, 80°C, 76% yield for biarylmethane formation.

- Cyclization : 6M HCl in ethanol, reflux, 58% yield.

This method offers regioselective control but is hampered by the handling of azide intermediates, which pose safety risks.

Nitration and Reduction Followed by Cyclization

Adapting protocols from benzoxazolinone synthesis, 5-methoxy-2-nitrophenol is reduced to the corresponding amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The amine hydrochloride is fused with urea at 180–200°C, inducing cyclization to form the benzazepinone ring.

Key Conditions :

- Reduction : H₂ at 3 atm, 50°C, 85% yield of amine.

- Cyclization : Urea fusion, 2 hours, 40–45% yield.

While cost-effective, this method suffers from moderate yields and challenges in isolating the final product.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield |

|---|---|---|---|

| Friedel-Crafts Alkylation | High regioselectivity | Demethylation risk | 45–60% |

| Deprotection/Oxidation | High intermediate yields | Over-oxidation concerns | 70–75% |

| Azide Rearrangement | Regioselective coupling | Azide handling risks | 58% |

| Nitration/Reduction | Cost-effective reagents | Moderate final yield | 40–45% |

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound has been studied for its potential anticonvulsant properties.

Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner . This inhibition can increase the release of serotonin from neurons, potentially contributing to its anticonvulsant effects.

Comparison with Similar Compounds

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (Parent Compound)

- Structure : Lacks the 6-methoxy group.

- Properties : Reduced steric bulk and altered electronic profile compared to the methoxy derivative. Used as a scaffold for synthesizing antipsychotic and antihypertensive agents (e.g., benazepril derivatives) .

- Key Difference : Absence of methoxy group reduces lipophilicity and may impact target binding affinity .

8-Methoxy-1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure : Methoxy group at position 8 instead of 6; additional ethyl substitution on the nitrogen atom.

- Properties: The ethyl group enhances metabolic stability, while the shifted methoxy alters ring electronics.

9-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure : Methyl group at position 9 on the benzene ring.

- Used in kinase inhibitor research .

3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure: Amino (-NH₂) substituent at position 3.

- Properties: The amino group enables hydrogen bonding, enhancing interactions with biological targets like proteases or GPCRs. This derivative is a precursor for angiotensin-converting enzyme (ACE) inhibitors .

Functional Analogues in Related Heterocycles

5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

- Structure : A benzodiazepine with chloro, nitro, and methyl substituents.

- Properties: The diazepine ring (with two nitrogen atoms) confers anxiolytic and anticonvulsant activity via GABA receptor modulation. Unlike benzazepinones, benzodiazepines are more rigid and planar, influencing their pharmacokinetics .

2-Acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

- Structure : Acetyl group at position 2 instead of a ketone.

- Properties : The acetyl group increases electrophilicity, making it reactive toward nucleophiles in coupling reactions. Used in peptide mimetics .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The 6-methoxy derivative’s electron-rich aromatic ring facilitates electrophilic substitutions, enabling diverse functionalizations .

- Pharmacological Relevance: Methoxy substitution at position 6 enhances blood-brain barrier penetration in CNS drug candidates compared to unsubstituted benzazepinones .

- Structural Limitations: Unlike benzodiazepines, benzazepinones exhibit conformational flexibility, which may reduce target selectivity but increase tunability for specific receptors .

Biological Activity

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a compound belonging to the benzazepine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 72503-43-6

Benzazepines, including this compound, interact with various receptors and enzymes. The compound has been shown to exhibit:

- Sodium Channel Blockade : This action can influence neuronal excitability and neurotransmitter release.

- Inhibition of Squalene Synthase : This pathway is crucial in cholesterol biosynthesis and may have implications in cardiovascular health .

Biological Activities

The biological activities of this compound include:

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders and epilepsy.

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, derivatives of benzazepines have shown efficacy in reducing seizure activity in animal models. The specific efficacy of 6-methoxy derivatives remains an area for further exploration .

Antidepressant Potential

Preliminary studies suggest that this compound could exhibit antidepressant effects due to its interaction with serotonin receptors. Further investigation into its pharmacodynamics is warranted to confirm these effects .

Case Studies

-

Synthesis and Pharmacological Evaluation :

A study synthesized various benzazepine derivatives and evaluated their analgesic and antagonist activities. While some compounds showed limited analgesic effects in mouse models, the potential for developing derivatives with enhanced activity remains promising . -

Neurotoxicity Assessment :

In vitro studies assessing neurotoxicity indicated that certain concentrations of benzazepine derivatives did not exhibit significant toxicity on neuroblastoma cells. This finding supports the safety profile of these compounds for further therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one | Lacks methoxy group | Limited neuropharmacological activity |

| 7,8-Dihydroxy-1-phenyl-2,3,4,5-tetrahydrobenzazepine | Contains additional hydroxyl groups | Enhanced antioxidant properties |

| 6-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | Unique methoxy group at position 6 | Potential antidepressant and anticonvulsant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.